molecular formula C12H23NO3 B12557551 2-Ethoxy-1-nitrodec-3-ene CAS No. 147671-61-2

2-Ethoxy-1-nitrodec-3-ene

Katalognummer: B12557551
CAS-Nummer: 147671-61-2
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: ARGQEJNOGLXNPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1-nitrodec-3-ene is a chemical compound with the molecular formula C12H23NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a double bond within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-nitrodec-3-ene typically involves the nitration of an appropriate precursor. One common method is the nitration of 2-ethoxydec-3-ene using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-1-nitrodec-3-ene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of 2-ethoxy-1-aminodec-3-ene.

    Oxidation: Formation of 2-ethoxydec-3-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1-nitrodec-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1-nitrodec-3-ene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo hydrolysis. These interactions can lead to various biochemical effects, depending on the specific context and target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-1-nitrodec-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-1-nitrooct-3-ene: Similar structure but with a shorter carbon chain.

    2-Ethoxy-1-nitrodec-2-ene: Similar structure but with the double bond in a different position.

Uniqueness

2-Ethoxy-1-nitrodec-3-ene is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

147671-61-2

Molekularformel

C12H23NO3

Molekulargewicht

229.32 g/mol

IUPAC-Name

2-ethoxy-1-nitrodec-3-ene

InChI

InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-12(16-4-2)11-13(14)15/h9-10,12H,3-8,11H2,1-2H3

InChI-Schlüssel

ARGQEJNOGLXNPD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC=CC(C[N+](=O)[O-])OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.